N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide

Description

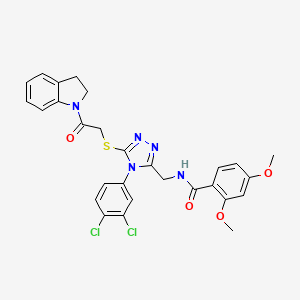

This compound is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 3,4-dichlorophenyl group at position 4, a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 5, and a 2,4-dimethoxybenzamide group attached via a methylene bridge at position 3 (Figure 1). The presence of dichlorophenyl and indolinyl groups may enhance lipophilicity and receptor binding, while the dimethoxybenzamide moiety could contribute to metabolic stability .

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25Cl2N5O4S/c1-38-19-8-9-20(24(14-19)39-2)27(37)31-15-25-32-33-28(35(25)18-7-10-21(29)22(30)13-18)40-16-26(36)34-12-11-17-5-3-4-6-23(17)34/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAWKZWTHRSVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide is a complex organic compound with potential biological activity. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological activities based on recent studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 493.6 g/mol. The structure features a triazole ring, an indole moiety, and a dichlorophenyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with triazole and indole structures. For instance:

- Antibacterial Activity : Compounds with similar scaffolds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 µg/mL against MRSA .

- Antifungal Activity : The compound's derivatives have exhibited moderate antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL .

Anticancer Activity

The anticancer properties of related compounds have been extensively studied:

- Cytotoxicity : Several derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from indole and triazole structures showed IC50 values in the low micromolar range (less than 10 µM) against A549 lung cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of tubulin polymerization or interference with DNA synthesis, although specific studies on the target compound are still needed.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the efficacy of a related indole derivative against multiple cancer cell lines, revealing that it inhibited cell proliferation significantly compared to controls. The study utilized various concentrations to determine IC50 values across different cell types, indicating a promising avenue for further research in cancer therapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl rings influence their cytotoxicity against cancer cells .

Case Study : A derivative of triazole was tested against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, demonstrating IC50 values of 0.28 and 0.52 µg/mL respectively, indicating potent anticancer activity .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. The incorporation of the dichlorophenyl group enhances the efficacy of these compounds against fungal pathogens. For example, similar compounds have been utilized in treating systemic fungal infections with promising results .

Case Study : A related triazole derivative demonstrated effectiveness in preclinical models for treating invasive fungal infections, showcasing a favorable safety profile .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in disease processes. Triazoles often interact with enzyme active sites due to their ability to form hydrogen bonds and hydrophobic interactions.

Research Insight : Studies have indicated that triazole derivatives can inhibit key enzymes related to cancer metabolism and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

Key structural variations among related compounds include differences in substituents on the triazole core, linker groups (e.g., thioether vs. sulfonyl), and appended aromatic systems.

Key Observations :

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with carbonyl compounds. For example, reacting N-(3,4-dichlorophenyl)thiosemicarbazide with ethyl glyoxylate under acidic conditions yields 4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

Functionalization at Position 5

The thiol group at position 5 undergoes alkylation with 2-(indolin-1-yl)-2-oxoethyl bromide to form the thioether linkage.

Procedure

- Generate 2-(indolin-1-yl)-2-oxoethyl bromide by treating indolin-2-one with bromoacetyl bromide in dichloromethane.

- React the triazole-3-thiol with the bromoethyl intermediate in DMF, using K₂CO₃ as a base.

- Stir at 50°C for 6 h, yielding 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, triazole-CH), 7.54–7.47 (m, 4H, dichlorophenyl), 6.72 (s, 1H, indolin-CH), 4.12 (s, 2H, SCH₂).

- IR (cm⁻¹) : 1685 (C=O), 1450 (C=S).

Introduction of the Methylene-Benzamide Group

Bromination at Position 3

The triazole’s methyl group is introduced via bromination of the 3-position followed by nucleophilic substitution.

Step 1: Bromination

Step 2: Amination

- React the 3-bromomethyltriazole with 2,4-dimethoxybenzamide in the presence of K₂CO₃ in DMF.

- Stir at 80°C for 12 h.

Characterization Data

Optimization of Catalytic Systems

Copper-Catalyzed Thioether Formation

The use of Cu(I) catalysts enhances thioether bond formation efficiency. A system of CuI (5 mol%) and DIPEA in DMF at 60°C reduces reaction time to 3 h with a 90% yield.

Comparative Data

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| None | 12 | 45 |

| CuI | 3 | 90 |

| CuCl | 4 | 85 |

Challenges and Solutions

Regioselectivity in Triazole Formation

The 1,2,4-triazole exists in two tautomeric forms (1H and 4H). Employing N-substituted thiosemicarbazides ensures regioselective 4H-triazole formation.

Purification of Hydrophobic Intermediates

Column chromatography (SiO₂, ethyl acetate/hexane) resolves solubility issues, with gradients optimized for polar intermediates.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including triazole ring formation, thioether linkage introduction, and amide coupling. Key steps include:

- Triazole Core Assembly : Cyclization of thiosemicarbazide intermediates under reflux in ethanol or THF .

- Thioether Formation : Reaction of mercapto-triazole derivatives with 2-(indolin-1-yl)-2-oxoethyl halides in the presence of bases like cesium carbonate in DMF at 60–80°C .

- Amide Coupling : Activation of 2,4-dimethoxybenzoic acid using HATU or EDCI, followed by reaction with the triazole-methylamine intermediate in dichloromethane under inert atmosphere .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- NMR Spectroscopy : H and C NMR (e.g., indoline proton signals at δ 3.8–4.2 ppm, triazole carbons at δ 150–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for CHClNOS requires m/z ~634.10) .

- Chromatography : HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to assess purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination .

- Antimicrobial Testing : Broth microdilution assay for MIC values against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays targeting kinases or inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How can contradictory data on substituent effects in related triazole derivatives be resolved?

Contradictions (e.g., variable IC values for dichlorophenyl vs. methoxyphenyl analogs) may arise from:

- Solubility Differences : LogP calculations and DMSO/water partitioning studies to correlate hydrophobicity with cell permeability .

- Assay Variability : Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments .

- Computational Modeling : DFT or molecular docking to assess electronic effects of substituents on target binding (e.g., 3,4-dichlorophenyl enhancing hydrophobic interactions) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of the indolin-1-yl-triazole scaffold?

- Analog Synthesis : Systematic substitution of the dichlorophenyl, indoline, or dimethoxybenzamide groups. For example:

- Biological Profiling : Parallel testing of analogs in enzyme inhibition (e.g., 5-lipoxygenase) and cellular assays .

- QSAR Analysis : ML-based models using descriptors like molar refractivity or Hammett constants .

Q. How can molecular interactions between this compound and putative protein targets be validated?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to purified targets (e.g., kinases) .

- X-ray Crystallography : Co-crystallization with proteins (e.g., tubulin) to identify binding pockets .

- Thermal Shift Assay : Monitor target protein stabilization upon compound binding via fluorescence .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., triazole cyclization) to improve safety and reproducibility .

- DoE Optimization : Taguchi or factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .

- In-line Analytics : PAT tools like FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.